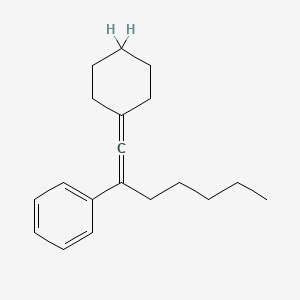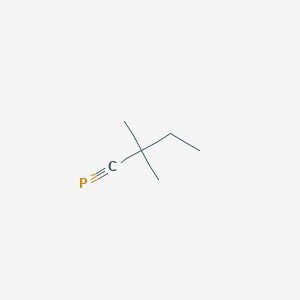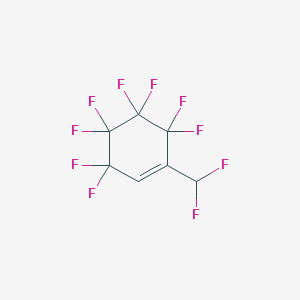![molecular formula C11H15N3S B14308923 N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide CAS No. 112519-75-2](/img/no-structure.png)
N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide is an organic compound with the molecular formula C10H14N2S It is a derivative of formamidine and is characterized by the presence of a thioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-methylphenyl isothiocyanate. The reaction is carried out under anhydrous conditions and requires a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other thioamide derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-N’-(4-nitrophenyl)carbamothioylmethanimidamide: Similar structure but with a nitro group instead of a methyl group.
N,N-Dimethyl-N’-(4-methylphenyl)formamidine: Lacks the thioamide group, making it less reactive in certain chemical reactions.
N,N-Dimethyl-N’-(4-methylphenyl)sulfamide: Contains a sulfonamide group instead of a thioamide group.
Uniqueness
N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
| 112519-75-2 | |
Fórmula molecular |
C11H15N3S |
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
1-(dimethylaminomethylidene)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C11H15N3S/c1-9-4-6-10(7-5-9)13-11(15)12-8-14(2)3/h4-8H,1-3H3,(H,13,15) |
Clave InChI |
JVCKEFZRCQBYCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=S)N=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone](/img/structure/B14308876.png)



